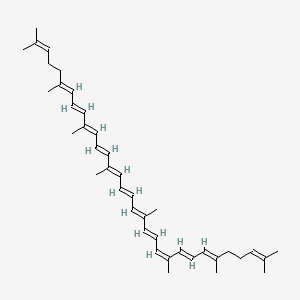

9-cis-Lycopene

Description

This compound is a natural product found in Psidium guajava with data available.

Properties

CAS No. |

64727-64-6 |

|---|---|

Molecular Formula |

C40H56 |

Molecular Weight |

536.9 g/mol |

IUPAC Name |

(6E,8E,10E,12E,14E,16E,18E,20E,22Z,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30+ |

InChI Key |

OAIJSZIZWZSQBC-CBEQXLMWSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\C=C(/C)\CCC=C(C)C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Occurrence of 9-cis-Lycopene in Fruits: A Technical Guide for Researchers

Abstract

Lycopene (B16060), a lipophilic carotenoid responsible for the red color in many fruits, has garnered significant attention for its potent antioxidant properties and potential role in mitigating chronic diseases. While the all-trans isomer is the most abundant form in nature, the geometric isomer 9-cis-lycopene, along with other cis-isomers, exhibits unique biological activities and potentially greater bioavailability. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fruits, detailing quantitative data, standardized experimental protocols for its analysis, and insights into its molecular interactions. This document is intended to serve as a foundational resource for researchers in the fields of phytochemistry, nutrition, and pharmacology.

Introduction: The Significance of this compound

Lycopene (C₄₀H₅₆) is an acyclic tetraterpene with a long chain of conjugated double bonds, which are responsible for its antioxidant activity. In most raw fruits, lycopene is predominantly present in its most thermodynamically stable all-trans configuration. However, exposure to heat, light, and acids can induce isomerization to various cis-forms, including this compound.

From a biomedical perspective, cis-isomers of lycopene are of particular interest. Despite the dietary predominance of all-trans-lycopene, cis-isomers constitute a significant portion of the total lycopene found in human serum and tissues.[1] This suggests that cis-isomers may be more readily absorbed and utilized by the body. Watermelon is a notable fruit source that contains readily available cis-isomeric lycopene.[2] The unique stereochemistry of this compound may influence its interaction with biological membranes and molecular targets, potentially leading to distinct physiological effects compared to its all-trans counterpart. Understanding the natural distribution of this compound in dietary sources is therefore crucial for accurately assessing its health benefits and for the development of functional foods and nutraceuticals.

Quantitative Data on this compound in Fruits

The concentration of this compound in fruits is highly variable and depends on factors such as species, cultivar, ripeness, growing conditions, and post-harvest handling.[3] While the all-trans isomer is typically the most abundant, significant quantities of cis-isomers, including this compound, have been reported. The following table summarizes available quantitative data for this compound in selected fruits.

| Fruit | Cultivar/Variety | Tissue | This compound Content (mg/kg fresh weight) | Total Lycopene Content (mg/kg fresh weight) | Reference(s) |

| Cherry Tomato | Gardener's Delight | Pulp | ~9.3 - 9.9 | Not specified | [3] |

| Pink Guava | Not specified | Pulp | Detected | 43.4 ± 2.2 | [4] |

| Red Grapefruit | Not specified | Pulp | Detected | 54.2 ± 4.6 | [4] |

| Tomato | Various | Fruit | Detected | 7.81 - 70.17 | [5] |

Note on Data Interpretation: The quantification of lycopene isomers can be challenging, and discrepancies in reported values may arise from differences in analytical methodologies, such as the choice of HPLC column (C18 vs. C30) and detector.[6] The use of a C30 stationary phase is generally recommended for superior resolution of cis-trans isomers.[7]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in fruit matrices requires a multi-step process involving extraction, chromatographic separation, and detection. The following is a generalized protocol synthesized from established methods.[8][9][10][11]

Sample Preparation and Extraction

-

Homogenization: Weigh a representative sample of the fruit pulp (e.g., 5-10 g) and homogenize it with a suitable solvent system. A commonly used mixture is hexane:acetone:ethanol (2:1:1, v/v/v). To prevent oxidation of the carotenoids, the addition of an antioxidant such as butylated hydroxytoluene (BHT) is recommended.

-

Liquid-Liquid Extraction: Transfer the homogenate to a separatory funnel. Add deionized water to facilitate phase separation. Shake vigorously and allow the layers to separate.

-

Collection of Organic Phase: Collect the upper organic (hexane) layer, which contains the lipophilic carotenoids.

-

Repeated Extraction: Repeat the extraction process with the aqueous phase to ensure complete recovery of the lycopene isomers.

-

Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen at a low temperature (<40°C) to prevent degradation.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl-tert-butyl ether or the initial mobile phase).

HPLC Separation and Quantification

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended.

-

Stationary Phase: A C30 reversed-phase column is preferred for the optimal separation of lycopene isomers.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

-

Solvent A: Acetonitrile/Water (e.g., 9:1, v/v)

-

Solvent B: Ethyl acetate (B1210297) or Methyl-tert-butyl ether

-

-

Gradient Program: A linear gradient starting with a high percentage of Solvent A and gradually increasing the proportion of Solvent B allows for the elution of different isomers. For example, an increasing concentration of mobile phase B from 0% to 100% over 15 minutes.[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the eluent using a PDA detector at the maximum absorption wavelength for lycopene, which is approximately 472 nm. The full UV-Vis spectrum (250-600 nm) should be recorded to aid in isomer identification.

-

Identification: Identify this compound based on its retention time and characteristic UV-Vis spectrum compared to a pure standard.

-

Quantification: Quantify the concentration of this compound by constructing a calibration curve using a certified standard of this compound. The peak area from the chromatogram is used for calculation.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps in the analysis of this compound from a fruit sample.

Lycopene's Interaction with the IGF-1 Signaling Pathway

Lycopene has been shown to interfere with the insulin-like growth factor 1 (IGF-1) signaling pathway, which is crucial in cell proliferation and survival.[12][13][14] This inhibitory effect is a key mechanism behind its potential anti-cancer properties. The diagram below outlines this interaction.

Conclusion and Future Directions

The presence of this compound in various fruits, although at lower concentrations than the all-trans isomer, is of significant interest to the scientific community due to its enhanced bioavailability and distinct biological activities. This guide provides a foundational understanding of its natural occurrence and analytical methodologies.

Future research should focus on:

-

Expanding the quantitative database: A more extensive survey of this compound content across a wider range of fruits and cultivars is needed.

-

Standardizing analytical methods: Consensus on standardized protocols for lycopene isomer analysis will improve data comparability across studies.

-

Investigating isomer-specific bioactivity: Further research is required to elucidate the specific molecular mechanisms of this compound and its metabolites in vivo.

A deeper understanding of the distribution and function of this compound will be instrumental in developing evidence-based dietary recommendations and novel therapeutic strategies.

References

- 1. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Watermelon lycopene and allied health claims - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. researchgate.net [researchgate.net]

- 5. NUTRITIONAL QUALITY AND LYCOPENE CONTENT OF NINE TOMATO ACCESSIONS GROWN IN OMAN | International Society for Horticultural Science [ishs.org]

- 6. scispace.com [scispace.com]

- 7. cis-trans lycopene isomers, carotenoids, and retinol in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Lycopene from Tomato and Its Processed Products by C18-HPLC-PDA [spkx.net.cn]

- 9. chalcogen.ro [chalcogen.ro]

- 10. Development and Validation of HPLC assay of Lycopene in Different Matrices, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of lycopene on insulin-like growth factor-I, IGF binding protein-3 and IGF type-I receptor in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lycopene inhibits IGF-I signal transduction and growth in normal prostate epithelial cells by decreasing DHT-modulated IGF-I production in co-cultured reactive stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Discovery and Scientific Journey of 9-cis-Lycopene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene (B16060), a carotenoid responsible for the red color of tomatoes and other fruits, has long been a subject of scientific interest due to its potent antioxidant properties and potential health benefits. While the all-trans isomer is the most abundant form in nature, research has unveiled the significance of its cis-isomers, particularly 9-cis-lycopene. This technical guide provides an in-depth exploration of the discovery, history, and biochemical characteristics of this compound. It consolidates quantitative data on its superior bioavailability compared to its all-trans counterpart, details key experimental protocols for its analysis, and elucidates its engagement with critical cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, fostering a deeper understanding and facilitating further investigation into the therapeutic potential of this compound.

Discovery and History

The story of this compound is intrinsically linked to a vibrant orange-fruited tomato mutant known as 'Tangerine'. First described in the early 1940s, the Tangerine tomato's unusual color was a puzzle for decades. It was observed that instead of the predominantly all-trans-lycopene found in red tomatoes, the Tangerine variety accumulated a poly-cis-isomer of lycopene, later identified as prolycopene (B1248880) (7Z,9Z,7'Z,9'Z-tetra-cis-lycopene).

The molecular basis for this isomeric difference was elucidated with the cloning of the tangerine gene, which was found to encode a carotenoid isomerase (CRTISO) . This enzyme is essential for the conversion of poly-cis-carotenoids to their all-trans forms during the carotenoid biosynthesis pathway. A mutation in the CRTISO gene in Tangerine tomatoes leads to a loss of function, resulting in the accumulation of cis-isomers, including this compound, as a significant component of the total lycopene content. This discovery was a pivotal moment, not only in understanding carotenoid biosynthesis but also in providing a natural source for studying the biological effects of cis-lycopene isomers.

Quantitative Data: Bioavailability of this compound vs. all-trans-Lycopene

A significant body of research has demonstrated that cis-isomers of lycopene, including this compound, are more readily absorbed by the human body than the all-trans isomer. This enhanced bioavailability is attributed to their lower tendency to aggregate, greater solubility in mixed micelles, and preferential incorporation into chylomicrons. Clinical studies utilizing tangerine tomatoes or tomato products rich in cis-lycopene have provided quantitative evidence for this phenomenon.

| Study Parameter | Tangerine Tomato (High cis-Lycopene) | Red Tomato (High all-trans-Lycopene) | Fold Increase | Reference |

| Fractional Absorption (%) | 47.70 ± 8.81 | 4.98 ± 1.92 | ~9.6 | |

| Bioavailability (AUC) | 8.5-fold higher | - | 8.5 | |

| Plasma Total Lycopene Increase | Greater increase | Lower increase | - | |

| Plasma tetra-cis-Lycopene Increase | Significant increase | Minimal increase | - |

AUC: Area Under the Curve, a measure of total drug exposure over time.

Experimental Protocols

Extraction and HPLC Analysis of Lycopene Isomers

The accurate quantification of this compound and other isomers requires robust extraction and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method, often utilizing a C30 column which provides superior resolution of carotenoid isomers.

3.1.1. Extraction of Lycopene from Tomato Products

This protocol is adapted from methods used for tomato paste and other processed tomato products.

-

Homogenization : Weigh approximately 2 grams of the tomato sample into a 15 mL centrifuge tube.

-

Solvent Addition : Add 4 mL of a 1:1 (v/v) mixture of petroleum ether and acetone.

-

Extraction : Cap the tube and shake vigorously until the solid material becomes fluffy. Use a spatula to break up any clumps and continue shaking. Repeat this crushing and shaking process two more times.

-

Centrifugation : Centrifuge the tube to separate the solid residue from the liquid extract.

-

Collection : Carefully transfer the supernatant (the liquid extract) to a clean centrifuge tube.

-

Re-extraction : Add another 4 mL of the solvent mixture to the residue in the original tube and repeat the extraction procedure.

-

Pooling : Combine the second extract with the first.

-

Washing : Wash the combined extract sequentially with 5 mL of saturated NaCl solution, 5 mL of 10% aqueous potassium carbonate, and another 5 mL of saturated NaCl solution.

-

Drying : Dry the organic layer with anhydrous sodium sulfate.

-

Concentration : Decant the dried organic layer into a small beaker and evaporate the solvent under a gentle stream of nitrogen in a fume hood. Do not apply heat.

-

Reconstitution : Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., a mixture of THF, acetonitrile, and methanol) for HPLC analysis.

3.1.2. HPLC Analysis of Lycopene Isomers

This protocol provides a general framework for the separation and quantification of lycopene isomers.

-

Chromatographic System : A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column : A C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal isomer separation.

-

Mobile Phase : A gradient or isocratic mobile phase can be used. A common mobile phase consists of a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and ethyl acetate. For example, a mobile phase of n-butanol-acetonitrile-methylene chloride (30:70:10, v/v/v) has been shown to resolve nine cis-isomers of lycopene.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : Monitor the eluent at approximately 472-476 nm.

-

Quantification : Create a standard curve using a purified this compound standard. If a pure standard is unavailable, quantification can be performed using an all-trans-lycopene standard and applying a response factor, though this is less accurate.

-

Sample Injection : Inject 20 µL of the reconstituted extract.

Cell Culture and In Vitro Analysis of this compound Activity

This protocol outlines a general procedure for studying the effects of this compound on cancer cell lines.

-

Cell Culture : Culture human cancer cell lines (e.g., prostate, breast, colon) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Treatment Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., THF or as a water-soluble formulation). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 1, 3, 5 µM).

-

Cell Seeding : Seed the cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Allow the cells to attach and recover for 24 hours.

-

Treatment : Replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve lycopene).

-

Incubation : Incubate the cells for the desired time points (e.g., 24, 48, 96 hours).

-

Analysis : At the end of the incubation period, perform various assays to assess cell viability (e.g., MTT assay), cell cycle progression (e.g., flow cytometry), or apoptosis (e.g., TUNEL assay).

Western Blot Analysis of Nrf2 Activation

This protocol details the steps for assessing the activation of the Nrf2 signaling pathway by this compound.

-

Protein Extraction : Following treatment of cells with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear Nrf2 analysis, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for Nrf2 or its downstream target, HO-1, overnight at 4°C.

-

Washing : Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals like lycopene, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, including Heme Oxygenase-1 (HO-1). Studies have shown that lycopene and its metabolites can induce the nuclear accumulation of Nrf2 and the subsequent expression of phase II detoxifying enzymes, thereby enhancing the cell's capacity to combat oxidative stress.

Insulin-like Growth Factor-1 (IGF-1) Signaling Pathway

The Insulin-like Growth Factor-1 (IGF-1) signaling pathway is crucial for cell growth, proliferation, and differentiation. Dysregulation of this pathway is implicated in the development and progression of several cancers. Lycopene has been shown to interfere with IGF-1 signaling. It can reduce the production of IGF-1 and inhibit the downstream signaling cascade, including the phosphorylation of Akt (also known as Protein Kinase B). The inhibition of Akt activation can lead to cell cycle arrest and the induction of apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the bioactivity of this compound, from initial extraction to in vivo studies.

Stability of 9-cis-Lycopene versus all-trans-Lycopene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability profiles of 9-cis-lycopene and all-trans-lycopene, the two prominent isomers of the potent carotenoid antioxidant, lycopene (B16060). A deep understanding of their relative stabilities under various conditions is critical for researchers in nutrition, food science, and pharmacology, as well as for professionals in drug development aiming to harness the therapeutic potential of these compounds. This document outlines key quantitative data, detailed experimental methodologies for stability assessment, and the relevant biological signaling pathways influenced by lycopene.

Core Concepts in Lycopene Isomer Stability

Lycopene, a tetraterpene hydrocarbon, owes its antioxidant properties to its eleven conjugated double bonds. In its natural state, particularly in fresh tomatoes, lycopene is predominantly found in the thermodynamically stable all-trans configuration.[1] However, exposure to various environmental factors such as heat, light, and oxygen can induce isomerization, converting the all-trans form to various cis-isomers, including this compound.[2] This conversion is a critical consideration in food processing, storage, and the formulation of lycopene-based supplements and therapeutics.[2]

While the all-trans isomer is the most abundant in raw foods, studies have shown that cis-isomers of lycopene, including this compound, exhibit greater bioavailability.[3][4] This enhanced absorption is attributed to the bent shape of cis-isomers, which reduces their tendency to aggregate and increases their solubility in mixed micelles in the gut.[3] Consequently, understanding the stability of both forms is paramount for optimizing the delivery and efficacy of lycopene.

Quantitative Stability Data

The stability of lycopene isomers is influenced by temperature, light, and the presence of oxygen. The following tables summarize quantitative data from various studies on the degradation and isomerization of lycopene under different conditions.

Table 1: Thermal Degradation of Lycopene Isomers

| Isomer(s) | Matrix | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Total Lycopene | Simulated Food System | 100 | 2.4 x 10⁻³ min⁻¹ | 77.24 | [5] |

| 115 | 4.3 x 10⁻³ min⁻¹ | [5] | |||

| 130 | 1.52 x 10⁻² min⁻¹ | [5] | |||

| 145 | 3.32 x 10⁻² min⁻¹ | [5] | |||

| Total Lycopene | Olive Oil/Tomato Emulsion | 80-140 | - | 28 | [6] |

| (all-E)-Lycopene | Hexane (B92381) | Not specified | 3.19 x 10⁻⁵ s⁻¹ | - | [7] |

| (all-E)-Lycopene | Benzene | Not specified | 3.55 x 10⁻⁵ s⁻¹ | - | [7] |

| Lycopene Isomer Mixture | Dichloromethane (B109758) | 4-40 | - | 71.0 | [8] |

Table 2: Comparative Oxidative Degradation of Carotenoids in an Oil Model System

| Carotenoid | Temperature (°C) | Rate Constant (k) (h⁻¹) | Relative Stability | Reference |

| Lycopene | 85 | 0.217 ± 0.000 | Least Stable | [9] |

| all-trans-β-carotene | 85 | 0.119 ± 0.004 | More Stable | [9] |

| 9-cis-β-carotene | 85 | 0.107 ± 0.002 | More Stable | [9] |

| Lutein | 85 | 0.132 ± 0.003 | Most Stable | [9] |

Table 3: Stability of all-trans-Lycopene in Analytical Systems

| System | Condition | Half-life (t½) | Reference |

| HPLC Mobile Phase | 4°C in autosampler | ~16 hours | [10] |

Experimental Protocols

Accurate assessment of lycopene isomer stability requires robust and validated analytical methodologies. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the gold standard for separating and quantifying these isomers.

Protocol 1: HPLC Analysis of Lycopene Isomers

This protocol is a composite based on several cited methods for the analysis of lycopene isomers in various matrices.[5][11][12][13]

1. Sample Preparation (Extraction):

-

For Food Matrices (e.g., Tomato Paste): Homogenize the sample. Extract with a mixture of organic solvents such as hexane, acetone, and ethanol, often in the presence of an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation during extraction. The extraction should be performed under subdued light.

-

For Oil-based Samples: Dilute the oil sample in a suitable organic solvent like hexane or a mixture of dichloromethane and ethanol.[14][15]

-

For Plasma/Serum: Perform a liquid-liquid extraction using a solvent system like hexane/dichloromethane after protein precipitation with ethanol. Saponification may be used to remove interfering lipids, but it should be carefully evaluated as it can cause isomerization and degradation of lycopene.[10]

2. HPLC System and Conditions:

-

Column: A C30 reverse-phase column is highly recommended for optimal separation of carotenoid isomers.[5][11][12][13]

-

Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and acetonitrile (B52724) is common. The addition of a small percentage of triethylamine (B128534) can improve peak shape.[5]

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: A photodiode array (PDA) or UV-Vis detector set at the maximum absorbance wavelength for lycopene (around 472 nm).

-

Quantification: Use external standards of purified all-trans- and cis-lycopene isomers for accurate quantification.

Protocol 2: Thermal and Oxidative Stability Assessment in an Oil Model System

This protocol is based on methodologies described for studying the degradation kinetics of carotenoids.[9][15][16]

1. Preparation of the Model System:

-

Dissolve a known concentration of purified all-trans-lycopene or this compound in a suitable oil (e.g., safflower oil, olive oil) that has been stripped of its natural antioxidants if a pure oxidative model is desired.

-

The concentration should be such that it can be accurately measured by the chosen analytical method.

2. Experimental Setup:

-

Aliquot the lycopene-oil solution into small, sealed vials to minimize headspace oxygen and prevent evaporation.

-

Place the vials in a temperature-controlled environment (e.g., oven, water bath) at the desired temperatures for the study.

-

For photo-oxidation studies, expose the samples to a controlled light source (e.g., fluorescent lamp) at a constant temperature.

3. Sampling and Analysis:

-

At predetermined time intervals, remove a vial from the experimental conditions and immediately cool it to stop further degradation.

-

Analyze the lycopene content and isomer profile using the HPLC method described in Protocol 1.

4. Data Analysis:

-

Plot the natural logarithm of the lycopene concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

-

The negative of the slope of this line gives the degradation rate constant (k).

-

The Arrhenius equation can be used to determine the activation energy (Ea) of the degradation reaction by conducting the experiment at multiple temperatures.

Signaling Pathways and Logical Relationships

Lycopene's biological effects are, in part, mediated through its influence on cellular signaling pathways, particularly those related to oxidative stress. The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response.

The Keap1-Nrf2 Signaling Pathway and the Influence of Lycopene

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[17][18][19] In the presence of oxidative stress or electrophiles, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.[20][21]

Lycopene has been shown to activate this pathway.[17][18][22][23][24][25][26][27][28] One proposed mechanism is that lycopene can enhance the expression of the autophagy protein p62, which leads to the degradation of Keap1.[17][23] This releases Nrf2, allowing it to activate the expression of protective genes.

Caption: Lycopene-mediated activation of the Nrf2 antioxidant pathway.

Experimental Workflow for Stability Assessment

The logical flow of an experiment to compare the stability of this compound and all-trans-lycopene is crucial for obtaining reliable and comparable data.

Caption: Workflow for comparative stability analysis of lycopene isomers.

Conclusion

The stability of lycopene isomers is a complex interplay of their molecular structure and environmental conditions. While all-trans-lycopene is the more stable isomer in its natural state, the greater bioavailability of this compound and other cis-isomers makes their stability a critical factor in the development of functional foods and pharmaceuticals. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies to further elucidate the stability profiles of these important bioactive compounds. Furthermore, understanding the interaction of lycopene with key cellular pathways like Keap1-Nrf2 is essential for translating its antioxidant potential into tangible health benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioavailability of all-trans and cis-isomers of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Lycopene degradation and isomerization kinetics during thermal processing of an olive oil/tomato emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of thermal treatment and light irradiation on the stability of lycopene with high Z-isomers content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A MODIFIED METHOD FOR SIMPLE, RAPID HPLC ANALYSIS OF LYCOPENE ISOMERS | International Society for Horticultural Science [ishs.org]

- 13. researchgate.net [researchgate.net]

- 14. Method for the Determination of Lycopene in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tsijournals.com [tsijournals.com]

- 16. researchgate.net [researchgate.net]

- 17. Lycopene prevents carcinogen-induced cutaneous tumor by enhancing activation of the Nrf2 pathway through p62-triggered autophagic Keap1 degradation | Aging [aging-us.com]

- 18. Effect of Lycopene on the Growth Performance, Antioxidant Enzyme Activity, and Expression of Gene in the Keap1-Nrf2 Signaling Pathway of Arbor Acres Broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lycopene Protects Intestinal Epithelium from Deoxynivalenol-Induced Oxidative Damage via Regulating Keap1/Nrf2 Signaling [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. frontierspartnerships.org [frontierspartnerships.org]

- 22. Effect of Lycopene on the Growth Performance, Antioxidant Enzyme Activity, and Expression of Gene in the Keap1-Nrf2 Signaling Pathway of Arbor Acres Broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. The Antioxidant and Anti-Inflammatory Effects of the Main Carotenoids from Tomatoes via Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. frontiersin.org [frontiersin.org]

- 26. Lycopene attenuates the inflammation and apoptosis in aristolochic acid nephropathy by targeting the Nrf2 antioxidant system - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Lycopene attenuates AFB1-induced renal injury with the activation of the Nrf2 antioxidant signaling pathway in mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

The Pivotal Role of 9-cis-Lycopene as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-cis-Lycopene, a geometric isomer of the widely recognized all-trans-lycopene, serves as a critical intermediate in the carotenoid biosynthesis pathway in plants. While often overshadowed by its all-trans counterpart, this compound and its precursors are fundamental to the production of essential molecules for plant growth, development, and stress response. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and physiological significance of this compound. It details the enzymatic processes governing its formation and conversion, summarizes available quantitative data on its occurrence, and provides comprehensive experimental protocols for its analysis. Furthermore, this guide visualizes the key metabolic pathways and experimental workflows to facilitate a deeper understanding of this pivotal plant metabolite.

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, and some microorganisms. They play indispensable roles in photosynthesis, photoprotection, and as precursors to plant hormones and signaling molecules. Lycopene (B16060), a C40 carotenoid, is a key intermediate in this pathway. While all-trans-lycopene is the most abundant isomer in ripe tomatoes and is renowned for its antioxidant properties, the biosynthesis of carotenoids in plants proceeds through a series of cis-isomers. Among these, this compound and its immediate precursors are central to the metabolic flux towards the formation of all-trans-lycopene and subsequently, a wide array of other cyclic carotenoids. Understanding the role of this compound is therefore crucial for comprehending the regulation of carotenoid biosynthesis and its impact on plant physiology and nutritional quality.

Biosynthesis and Metabolic Fate of this compound

The formation of lycopene in plants follows a "poly-cis" pathway, in contrast to the all-trans pathway found in bacteria. This pathway involves a series of desaturation and isomerization reactions that ultimately lead to the production of all-trans-lycopene, the substrate for cyclization reactions.

The biosynthesis of this compound is intricately linked with the action of two key enzymes: ζ-carotene desaturase (ZDS) and carotenoid isomerase (CRTISO).

-

ζ-Carotene Desaturase (ZDS): This enzyme catalyzes the introduction of two double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,9',7'-tetra-cis-lycopene (prolycopene) via a 7,9,9'-tricis-neurosporene intermediate. While ZDS does not directly produce this compound, it generates its immediate precursor. ZDS is a flavoprotein that requires a quinone as an electron acceptor.[1]

-

Carotenoid Isomerase (CRTISO): This enzyme is responsible for the sequential isomerization of the cis-double bonds in prolycopene (B1248880) to yield all-trans-lycopene.[2][3] The activity of CRTISO is crucial for the accumulation of all-trans-lycopene in ripening fruits like tomatoes.[4][5] In the absence of functional CRTISO, plants accumulate prolycopene and other cis-isomers of lycopene, resulting in an orange or tangerine fruit color instead of red.[2]

The conversion of prolycopene to all-trans-lycopene by CRTISO is not a single-step process. It is believed to proceed through a series of intermediates, including di-cis- and mono-cis-lycopene isomers, one of which is this compound.

Signaling Pathway: Carotenoid Biosynthesis

Physiological Role of this compound

The primary role of this compound in plants is as a metabolic intermediate. Its formation and subsequent isomerization are essential for the production of all-trans-lycopene, which is the precursor for a variety of critical carotenoids and hormones.

-

Precursor to all-trans-Lycopene: The conversion of this compound to all-trans-lycopene is a committed step towards the synthesis of cyclic carotenoids. All-trans-lycopene is the substrate for lycopene beta-cyclase (LCY-b) and lycopene epsilon-cyclase (LCY-e), which catalyze the formation of β-carotene and α-carotene, respectively. These carotenes are essential for photosynthesis and photoprotection.

-

Precursor to Plant Hormones: While indirect, this compound is a precursor to plant hormones such as abscisic acid (ABA) and strigolactones. These hormones are synthesized from the cleavage of carotenoids downstream of all-trans-lycopene. ABA is a key regulator of plant development and responses to abiotic stress, while strigolactones are involved in shoot branching and symbiotic interactions with mycorrhizal fungi.[6][7]

-

Antioxidant Activity: Like other carotenoids, this compound possesses antioxidant properties due to its conjugated double bond system. It can quench singlet oxygen and scavenge other reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This antioxidant function is particularly important under conditions of abiotic stress, such as high light, drought, and salinity, which lead to increased ROS production.

Quantitative Data of this compound in Plants

The concentration of this compound in plant tissues is generally lower than that of all-trans-lycopene, especially in ripe fruits where all-trans-lycopene accumulates. However, its levels can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize available data on lycopene isomer concentrations.

Table 1: Lycopene Isomer Content in Tomato Fruit at Different Ripening Stages

| Ripening Stage | Total Lycopene (mg/100g FW) | all-trans-Lycopene (%) | cis-Isomers (%) | Reference |

| Green | ~0.42 | - | - | [8] |

| Breaker | Variable | - | - | [9] |

| Pink | 28.7 - 152.2 | - | - | [7] |

| Red | 46.2 - 152.2 | ~90% | ~10% | [7][10] |

| Red (Sunstream) | ~13.85 | - | - | [8] |

Table 2: Influence of Abiotic Stress on Lycopene and its Isomers in Tomato

| Stress Condition | Plant Part | Change in Total Lycopene | Change in cis-Lycopene | Reference | | :--- | :--- | :--- | :--- | | Drought Stress | Fruit | Increased | Inconsistent results |[2][11] | | Salinity Stress | Fruit | Increased (2-3 fold) | - |[12] | | High Light (LED) | Fruit | Increased (18%) | - |[13] |

Note: Specific quantitative data for this compound is often not reported separately from other cis-isomers. The data presented reflects total cis-lycopene content where available.

Experimental Protocols

The accurate quantification of this compound requires careful sample preparation and a robust analytical method to separate it from other lycopene isomers and carotenoids. High-Performance Liquid Chromatography (HPLC) with a C30 column is the method of choice for this purpose.[14][15]

Sample Preparation and Extraction

-

Homogenization: Homogenize fresh plant tissue (e.g., fruit pericarp, leaves) in a blender or with a mortar and pestle. For dry samples, grinding to a fine powder is recommended. All steps should be performed under subdued light to prevent photo-isomerization.[4]

-

Extraction: Extract the homogenized sample with a suitable organic solvent. A common solvent system is a mixture of hexane (B92381), acetone, and ethanol (B145695) (2:1:1 v/v/v). Repeat the extraction until the plant material is colorless.

-

Phase Separation: Add deionized water to the extract to facilitate phase separation. The upper organic phase containing the carotenoids is collected.

-

Saponification (Optional): To remove interfering chlorophylls (B1240455) and lipids, a saponification step can be included. Add an equal volume of 10% methanolic potassium hydroxide (B78521) to the extract and incubate in the dark at room temperature for 1-2 hours or overnight at 4°C.[14][16] After saponification, re-extract the carotenoids into hexane or diethyl ether.

-

Washing and Drying: Wash the organic extract with deionized water to remove residual alkali. Dry the extract over anhydrous sodium sulfate.

-

Concentration and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl-tert-butyl ether (MTBE) or a mixture of methanol (B129727) and MTBE).

HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector is required.

-

Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is essential for the separation of carotenoid isomers.[5][17]

-

Mobile Phase: A gradient elution is typically used. A common mobile phase consists of a mixture of methanol, MTBE, and water.[18] An example gradient is:

-

Initial: 80% Methanol, 20% MTBE

-

Ramp to 25% MTBE over 0.5 min

-

Ramp to 85% MTBE over 15 min

-

Hold at 90% MTBE for 1.5 min

-

Return to initial conditions.[5]

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 25°C.

-

Detection: Monitor the eluent at the maximum absorption wavelength for lycopene, which is around 472 nm. The PDA detector allows for the acquisition of the full UV-Vis spectrum of each peak, which aids in identification. This compound has a characteristic absorption spectrum with a subsidiary peak or shoulder in the UV region (around 360 nm).

-

Quantification: Quantify this compound by comparing the peak area to a calibration curve generated using a pure standard of this compound. If a standard is not available, quantification can be estimated using the extinction coefficient of all-trans-lycopene, but this will be less accurate.

Experimental Workflow Diagram

Conclusion

This compound occupies a central, albeit transient, position in the intricate network of carotenoid biosynthesis in plants. Its role as a key intermediate underscores the importance of the poly-cis pathway in generating the diversity of carotenoids necessary for plant life. While not a primary signaling molecule itself, its efficient conversion to all-trans-lycopene is a prerequisite for the synthesis of vital photoprotective pigments and essential plant hormones that govern development and stress responses. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling researchers to further investigate its metabolism and the regulatory mechanisms that control carotenoid flux in plants. A deeper understanding of the dynamics of this compound will be invaluable for efforts to enhance the nutritional value and stress resilience of crops.

References

- 1. Metabolic pathway - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Changes in Carotenoid Concentration and Expression of Carotenoid Biosynthesis Genes in Daucus carota Taproots in Response to Increased Salinity [mdpi.com]

- 4. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. A Lycopene ε-Cyclase TILLING Allele Enhances Lycopene and Carotenoid Content in Fruit and Improves Drought Stress Tolerance in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. graphviz.org [graphviz.org]

- 8. GhLCYε-3 characterized as a lycopene cyclase gene responding to drought stress in cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 9. notulaebotanicae.ro [notulaebotanicae.ro]

- 10. Lycopene in tomatoes: chemical and physical properties affected by food processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comprehensive Analysis of the 9-Cis Epoxy Carotenoid Dioxygenase Gene Family and Their Responses to Salt Stress in Hordeum vulgare L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salinity impairs photosynthetic capacity and enhances carotenoid-related gene expression and biosynthesis in tomato (Solanum lycopersicum L. cv. Micro-Tom) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Increase of Yield, Lycopene, and Lutein Content in Tomatoes Grown Under Continuous PAR Spectrum LED Lighting [frontiersin.org]

- 14. omicsonline.org [omicsonline.org]

- 15. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 16. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

The Antioxidant Profile of 9-cis-Lycopene: A Technical Guide to its Mechanism of Action

For Immediate Release

[CITY, STATE] – A comprehensive technical guide released today details the intricate antioxidant mechanisms of 9-cis-lycopene, a geometric isomer of the potent carotenoid lycopene (B16060). This whitepaper, tailored for researchers, scientists, and drug development professionals, elucidates the multifaceted ways in which this compound combats oxidative stress, from direct radical scavenging to the modulation of key cellular defense pathways.

Lycopene, a naturally occurring red pigment found in tomatoes and other fruits, is a well-established antioxidant.[1][2] Its chemical structure, characterized by a long chain of conjugated double bonds, underpins its ability to neutralize reactive oxygen species (ROS).[2][3] While all-trans-lycopene is the most abundant isomer in raw foods, cis-isomers, including this compound, are also present and their concentrations can increase upon food processing.[4][5] Emerging research suggests that these cis-isomers possess unique and potent antioxidant properties.[1]

This technical guide synthesizes the current scientific understanding of this compound's antioxidant activity, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Direct Antioxidant Mechanisms: Quenching and Scavenging

The primary antioxidant function of lycopene, including its 9-cis isomer, involves the direct neutralization of harmful reactive oxygen species. This is achieved through two principal mechanisms: the quenching of singlet oxygen and the scavenging of free radicals.

Singlet Oxygen Quenching: Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can inflict significant damage to cellular components. Lycopene is an exceptionally efficient quencher of singlet oxygen, a property attributed to its extensive system of conjugated double bonds.[1][6] The 5-cis isomer of lycopene has been identified as having the greatest antioxidant properties, followed by the 9-cis and other cis isomers, and finally the all-trans form.[1] This superior quenching ability is crucial in protecting lipids, proteins, and DNA from oxidative damage.[1][6]

Free Radical Scavenging: this compound is also a potent scavenger of various free radicals, including peroxyl radicals (ROO•), hydroxyl radicals (•OH), and nitrogen dioxide (•NO₂).[1][7] The scavenging action involves the donation of an electron or a hydrogen atom to the radical, thereby neutralizing its reactivity. This process helps to terminate chain reactions of lipid peroxidation, a major source of cellular damage.[6]

The antioxidant activity of lycopene isomers can be quantified using various in vitro assays. The following table summarizes key quantitative data from studies assessing the free radical scavenging and antioxidant capacity of lycopene.

| Assay Type | Analyte | IC50 Value / Activity | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Lycopene Extract (THF) | 54.008 µg/mL | [8] |

| Hydrogen Peroxide Radical Scavenging | Lycopene Extract (THF) | 47.662 µg/mL | [8] |

| Nitric Oxide Radical Scavenging | Lycopene Extract (THF) | 57.879 µg/mL | [8] |

| Reducing Power Assay | Lycopene Extract (THF) | 45.609 µg/mL | [8] |

| DPPH | Lycopene | IC50 = 4.57 ± 0.23 μg/mL | [1] |

| DPPH | Vitamin C | IC50 = 9.82 ± 0.42 μg/mL | [1] |

Indirect Antioxidant Mechanisms: Upregulation of Cellular Defenses

Beyond its direct scavenging activities, this compound exerts a profound influence on the body's endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3]

The Nrf2 Signaling Pathway: The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress.[9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1).[10][11] In the presence of oxidative stress or inducers like lycopene, this association is disrupted.[10][11] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxifying genes.[3][10] This binding initiates the transcription and subsequent synthesis of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[12]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that reduces quinones and prevents the generation of reactive oxygen species.[7]

-

Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[1][3]

-

Catalase (CAT): An enzyme that decomposes hydrogen peroxide into water and oxygen.[1][13]

-

Glutathione Peroxidase (GPx) and Glutathione S-Transferase (GST): Enzymes involved in the glutathione-based detoxification system.[1][3][6]

Lycopene has been shown to upregulate the expression of these crucial antioxidant enzymes, thereby bolstering the cell's ability to combat oxidative insults.[1][3][6]

References

- 1. The Importance of Antioxidant Activity for the Health-Promoting Effect of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lycopene: A Natural Arsenal in the War against Oxidative Stress and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cis-trans lycopene isomers, carotenoids, and retinol in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioavailability of all-trans and cis-isomers of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple Molecular and Cellular Mechanisms of Action of Lycopene in Cancer Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lycopene: A Potent Antioxidant Compound with Anti-inflammatory Properties_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lycopene: A Natural Arsenal in the War against Oxidative Stress and Cardiovascular Diseases [mdpi.com]

- 11. frontiersin.org [frontiersin.org]

- 12. Nrf2/HO-1 signaling pathway may be the prime target for chemoprevention of cisplatin-induced nephrotoxicity by lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lycopene Inhibits Oxidative Stress-Mediated Inflammatory Responses in Ethanol/Palmitoleic Acid-Stimulated Pancreatic Acinar AR42J Cells [mdpi.com]

Methodological & Application

Application Note: A Protocol for the Chemical Synthesis of 9-cis-Lycopene via Isomerization of all-trans-Lycopene

Abstract

This application note provides a detailed protocol for the synthesis of 9-cis-lycopene, a geometric isomer of the naturally abundant all-trans-lycopene. The synthesis is achieved through the thermal isomerization of all-trans-lycopene in an organic solvent, followed by purification of the 9-cis isomer using High-Performance Liquid Chromatography (HPLC). This method offers a practical approach for researchers and scientists in the fields of chemistry, biology, and drug development to obtain this compound for experimental purposes. All quantitative data regarding the expected isomer distribution and purification are summarized, and a detailed experimental workflow is provided.

Introduction

Lycopene (B16060) is a naturally occurring carotenoid pigment responsible for the red color of many fruits and vegetables, most notably tomatoes. In nature, lycopene predominantly exists in the thermodynamically stable all-trans configuration.[1] However, its various cis-isomers, including this compound, have garnered significant interest due to their distinct biological activities and potentially higher bioavailability.[2][3] The synthesis of specific cis-isomers of lycopene is not trivial, and direct multi-step total synthesis routes are complex. A more accessible method for obtaining this compound is through the isomerization of the readily available all-trans-lycopene. This can be induced by various physical and chemical factors such as heat, light, and catalysts.[4] This protocol details a thermal isomerization procedure followed by a robust HPLC purification method to isolate this compound.

Materials and Reagents

-

all-trans-Lycopene (≥98% purity)

-

Hexane (B92381) (HPLC grade)

-

Benzene (ACS grade) or Ethyl Acetate (B1210297) (HPLC grade)

-

Methanol (HPLC grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Water (deionized)

-

Nitrogen gas

-

C30 HPLC column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm)

Experimental Protocol

Part 1: Thermal Isomerization of all-trans-Lycopene

-

Preparation of Lycopene Solution:

-

Accurately weigh 10 mg of all-trans-lycopene and dissolve it in 100 mL of hexane in a round-bottom flask. This creates a stock solution. Note: Due to the low solubility of lycopene, gentle warming and sonication may be required. All procedures involving lycopene should be performed under subdued light to prevent unwanted photoisomerization.

-

-

Isomerization Reaction:

-

Transfer the lycopene solution to a three-neck flask equipped with a condenser and a nitrogen inlet.

-

Place the flask in a pre-heated oil bath at 50°C.[5]

-

Continuously bubble nitrogen gas through the solution to maintain an inert atmosphere and prevent oxidation.

-

Allow the reaction to proceed for 2-4 hours with constant stirring.[5]

-

-

Reaction Monitoring and Termination:

-

The progress of the isomerization can be monitored by taking small aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 3, and 4 hours) and analyzing them by HPLC (as described in Part 2).

-

Once the desired level of isomerization is achieved (or after the designated reaction time), terminate the reaction by removing the flask from the oil bath and allowing it to cool to room temperature.

-

-

Solvent Removal:

-

Remove the solvent from the isomerized lycopene mixture using a rotary evaporator under reduced pressure at a temperature not exceeding 30°C.

-

The resulting solid residue contains a mixture of lycopene isomers.

-

Part 2: Purification of this compound by HPLC

-

Preparation of the Isomer Mixture for HPLC:

-

Redissolve the dried lycopene isomer mixture in a small volume of the initial mobile phase (e.g., Methanol/MTBE/Water 81:15:4 v/v/v).

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: C30 reverse-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm)[6]

-

Mobile Phase: A gradient of Methanol (A), MTBE (B), and Water (C). A typical gradient could be:

-

0-10 min: 81% A, 15% B, 4% C

-

10-25 min: Gradient to 6% A, 90% B, 4% C

-

25-30 min: Hold at 6% A, 90% B, 4% C

-

30-35 min: Return to initial conditions

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection: UV-Vis detector at 472 nm[7]

-

Injection Volume: 20 µL

-

-

Fraction Collection:

-

Monitor the chromatogram for the elution of different lycopene isomers. The typical elution order on a C30 column is all-trans-lycopene followed by its cis-isomers. This compound is expected to elute after 13-cis-lycopene (B82249) and before other di-cis isomers.

-

Collect the fraction corresponding to the this compound peak.

-

-

Post-Purification Processing:

-

Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator at low temperature.

-

Store the purified this compound solid under nitrogen at -20°C or lower, protected from light.

-

Data Presentation

The thermal isomerization of all-trans-lycopene results in a mixture of various cis-isomers. The exact composition of the mixture can vary depending on the reaction conditions. The following table provides an example of a potential isomer distribution after thermal treatment, as well as typical HPLC retention times for major isomers.

| Isomer | Typical Retention Time (min) on C30 Column | Expected Percentage in Isomerized Mixture (%) |

| all-trans-Lycopene | ~22 | 40 - 60 |

| 13-cis-Lycopene | ~20 | 10 - 20 |

| This compound | ~19 | 5 - 15 |

| 5-cis-Lycopene | ~24 | 10 - 20 |

| Other di-cis-isomers | various | 5 - 10 |

Note: Retention times and isomer percentages are approximate and can vary based on the specific HPLC system, column, and reaction conditions.

Visualization of the Workflow

Caption: Workflow for the synthesis of this compound.

Discussion

The described protocol provides a reproducible method for the synthesis and purification of this compound. The thermal isomerization step is a straightforward way to generate a mixture of cis-isomers from the commercially available all-trans form. It is important to control the temperature and maintain an inert atmosphere to minimize degradation of the lycopene.

The purification by HPLC using a C30 column is critical for obtaining pure this compound.[6] The separation of carotenoid isomers can be challenging, and optimization of the HPLC gradient may be necessary depending on the specific equipment and column used. The identification of the this compound peak should be confirmed by comparing the retention time and UV-Vis spectrum with known standards or literature data. The characteristic "cis-peak" in the UV region (around 360 nm) is a hallmark of cis-carotenoids.

Safety Precautions

-

Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Consider using a less toxic solvent like ethyl acetate if possible, although this may require optimization of the isomerization conditions.[8]

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Lycopene is light-sensitive, and all procedures should be carried out under subdued or red light to prevent photodegradation.

-

Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism and Factors Influencing Thermal Isomerization of Lycopene: A Review [spkx.net.cn]

- 3. Lycopene from heat-induced cis-isomer-rich tomato sauce is more bioavailable than from all-trans-rich tomato sauce in human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly efficient trans–cis isomerization of lycopene catalyzed by iodine-doped TiO2 nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Microwave-Assisted Extraction of 9-cis-Lycopene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of lycopene (B16060), with a focus on its 9-cis isomer, from tomato processing wastes using Microwave-Assisted Extraction (MAE). The information is intended to guide researchers in developing efficient and targeted extraction strategies for this bioactive compound.

Introduction

Lycopene, a potent antioxidant carotenoid, is predominantly found in its all-trans isomeric form in fresh tomatoes. However, cis-isomers of lycopene, including 9-cis-lycopene, have garnered significant interest due to their potentially higher bioavailability.[1][2] Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting bioactive compounds from plant matrices.[3] It offers several advantages over conventional methods, including shorter extraction times, reduced solvent consumption, and potentially higher extraction rates.[3] This document outlines the principles, protocols, and analytical methods for the MAE of lycopene, with a particular emphasis on influencing the yield of cis-isomers.

Principle of Microwave-Assisted Extraction

MAE utilizes microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure within the plant cells, leading to cell wall rupture and the enhanced release of target compounds into the solvent.[3] The efficiency of MAE is influenced by several factors, including the choice of solvent, microwave power, extraction time, and the solid-to-liquid ratio.

While MAE is a rapid extraction technique that can minimize thermal degradation and isomerization compared to prolonged conventional heating, specific conditions can be manipulated to influence the isomerization of all-trans-lycopene to its cis-isomers.[4] Heat, in general, promotes the conversion from the trans to the cis form.[4][5] Studies have shown that while MAE can significantly improve the yield of all-trans-lycopene, conventional extraction methods with longer heating times may result in a higher proportion of cis-isomers.[4][6] However, by carefully selecting MAE parameters, it is possible to increase the yield of cis-lycopene isomers.

Experimental Protocols

-

Source Material: Utilize tomato peels, a significant byproduct of the tomato processing industry, which are a rich source of lycopene.[4]

-

Drying: Dry the tomato waste at 60°C for 24 hours.[7]

-

Grinding: Grind the dried peels into a fine powder to increase the surface area for extraction.

-

Storage: Store the powdered material in a vacuum-sealed container at -18°C to -20°C to prevent degradation before extraction.[7][8]

This protocol is based on methodologies reported to influence cis-isomer yields.[4]

-

Apparatus: Use a commercial microwave oven modified for laboratory use, operating at a frequency of 2450 MHz.[8][9]

-

Solvent Selection: Prepare a solvent mixture of hexane (B92381) and ethyl acetate (B1210297). A higher proportion of ethyl acetate has been shown to increase the percentage of cis-isomer yield.[4] A 1:1 (v/v) mixture is a good starting point. For maximizing all-trans lycopene, pure ethyl acetate is recommended.[4][6]

-

Solid-to-Liquid Ratio: A lower solid-to-liquid ratio can increase the yield of cis-isomers. A ratio of 1:20 (g/mL) is recommended.[4][9]

-

Procedure: a. Weigh 5 g of the dried tomato peel powder and place it in a 250 mL round-bottom flask suitable for microwave extraction.[8] b. Add 100 mL of the chosen solvent mixture (e.g., 1:1 hexane:ethyl acetate). c. Place the flask in the microwave extraction system. d. Apply microwave power. A power of 300-400 W is a suitable starting range.[6][8] e. Set the extraction time. Short extraction times of 60 to 90 seconds are typical for MAE.[8] f. After extraction, cool the flask and its contents. g. Separate the extract from the solid residue by filtration or centrifugation. h. The supernatant contains the extracted lycopene.

-

Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to concentrate the lycopene.

-

Storage of Extract: Store the concentrated lycopene extract under a nitrogen atmosphere at -20°C in an amber vial to protect it from light and oxidation.

A robust High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of lycopene isomers.

-

HPLC System: An HPLC system equipped with a photodiode array (PDA) detector is recommended.

-

Column: A C30 reversed-phase column is highly effective for separating carotenoid isomers.[10][11]

-

Mobile Phase: A common mobile phase consists of a mixture of methyl-t-butyl ether (MTBE), methanol, and ethyl acetate. A composition of 40% MTBE, 50% methanol, and 10% ethyl acetate can provide good resolution of lycopene isomers.[11]

-

Isocratic Elution: An isocratic elution is often sufficient, with a typical run time of around 25 minutes.[11]

-

Detection: Monitor the eluent at 470 nm for lycopene quantification.

-

Identification and Quantification: a. Identify the all-trans and various cis-isomers (including 9-cis) by comparing their retention times and spectral characteristics with those of authentic standards. b. Construct a calibration curve using a this compound standard of known concentration to quantify the amount in the extracted samples.

Data Presentation

The following tables summarize quantitative data from studies on the microwave-assisted extraction of lycopene, providing a basis for comparison and optimization.

Table 1: Effect of MAE Parameters on Lycopene Yield from Tomato Peels

| Microwave Power (W) | Extraction Time (min) | Solvent | Lycopene Yield (mg/100g) | Reference |

| 324 | 8.6 | n-Hexane | 27.25 | |

| 400 | 1 | Ethyl Acetate | 13.592 (all-trans) | [4][6] |

| 1600 | 0.25 | 1:1 Hexane:Ethyl Acetate | 10.362 (all-trans) | [4] |

| 300 | 1.5 | 95% Ethanol | 5.74 (trans-lycopene) | [8] |

Table 2: Influence of Solvent and Solid-to-Liquid Ratio on cis-Lycopene Yield

| Solvent Ratio (Hexane:Ethyl Acetate) | Solid-to-Liquid Ratio (g/mL) | Predicted cis-Isomer Yield (mg/100g) | Reference |

| 1:1 | 1:20 | 4.450 | [4] |

Note: The study by Ho et al. (2015) indicated that a higher proportion of ethyl acetate and a lower solid-to-liquid ratio favored a higher percentage of cis-isomer yield.[4]

Visualizations

Caption: Workflow for MAE of this compound.

Caption: Isomerization of all-trans-Lycopene.

Conclusion

Microwave-assisted extraction is a powerful tool for the efficient recovery of lycopene from tomato waste. While MAE generally favors the extraction of the more stable all-trans isomer, strategic manipulation of parameters such as solvent composition and solid-to-liquid ratio can increase the yield of cis-lycopene isomers. For researchers specifically interested in this compound, the protocols outlined above, coupled with a robust HPLC analytical method, provide a solid framework for extraction and quantification. Further optimization of MAE conditions may lead to even greater selectivity for the desired 9-cis isomer.

References

- 1. Bioavailability of all-trans and cis-isomers of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. worldwidejournals.com [worldwidejournals.com]

- 8. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A MODIFIED METHOD FOR SIMPLE, RAPID HPLC ANALYSIS OF LYCOPENE ISOMERS | International Society for Horticultural Science [ishs.org]

- 10. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 11. qol-au.com [qol-au.com]

Application Note: Supercritical Fluid Extraction of 9-cis-Lycopene

Introduction

Lycopene (B16060), a potent antioxidant carotenoid, is predominantly found in nature in its all-trans isomeric form. However, emerging research highlights the superior bioavailability and potential health benefits of its cis-isomers, particularly 9-cis-lycopene.[1][2][3] Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO2) presents a green and highly tunable alternative to traditional solvent extraction methods for heat-sensitive compounds like lycopene.[4][5] This application note details a protocol for the selective extraction of lycopene from tomato-based matrices, with an emphasis on optimizing conditions to favor the isomerization of all-trans-lycopene to its more bioavailable cis-isomers, including this compound.

The controlled manipulation of SFE parameters such as temperature, pressure, and the use of co-solvents allows for not only efficient extraction but also for the targeted production of specific lycopene isomers.[6][7] This protocol is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Materials and Methods

1. Sample Preparation:

-

Source Material: Dried tomato powder or tomato processing byproducts (skins and seeds).

-

Grinding: The raw material should be ground to a fine powder (e.g., particle size of 0.36 mm) to increase the surface area for efficient extraction.[4]

-

Drying: Ensure the material has a low moisture content, as water can negatively impact extraction efficiency. Freeze-drying is a suitable method.

2. Supercritical Fluid Extraction (SFE) System:

-

A laboratory-scale SFE system equipped with a high-pressure pump for CO2, a co-solvent pump, an extraction vessel, a back-pressure regulator, and a collection vessel.

3. Reagents:

-

Supercritical Fluid: High-purity carbon dioxide (99.9%).

-

Co-solvent (Optional): Ethanol (B145695) (food or HPLC grade).

-

Standards: Certified reference standards of all-trans-lycopene and this compound for analytical quantification.

-

Solvents for Analysis: HPLC-grade solvents such as n-hexane, acetonitrile, and methyl tert-butyl ether.

Experimental Protocol: SFE for Enhanced this compound Yield

This protocol is designed to enhance the isomerization of all-trans-lycopene to cis-isomers.

-

Loading the Extraction Vessel: Pack the ground and dried tomato material into the extraction vessel.

-

System Pressurization and Heating:

-

Heat the extraction vessel to the desired temperature (e.g., 80-120°C). Higher temperatures can promote thermal isomerization to cis-lycopene.[6]

-

Pressurize the system with CO2 to the target pressure (e.g., 30-40 MPa).

-

-

Extraction:

-

Once the desired temperature and pressure are reached, initiate the flow of supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 2.5 mL/min).[8]

-

If using a co-solvent, introduce it at a specific percentage (e.g., 5-15% ethanol) into the CO2 stream.[9]

-

Maintain the extraction for a predetermined duration (e.g., 1-3 hours).[9]

-

-

Fractionation and Collection:

-

The lycopene-rich extract is separated from the supercritical CO2 by depressurization in the collection vessel.

-

The collected oleoresin is protected from light and stored under an inert atmosphere (e.g., nitrogen) at low temperatures (-20°C) to prevent degradation and isomerization back to the all-trans form.[4]

-

4. Analytical Quantification:

-

HPLC Analysis: The quantification of total lycopene and the isomeric ratio (all-trans vs. cis-isomers) is performed using High-Performance Liquid Chromatography (HPLC) with a C30 column, which is effective in separating carotenoid isomers.[10][11]

-

LC-MS/MS Analysis: For more sensitive and selective quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[12]

Data Presentation

The following tables summarize quantitative data from various studies on the supercritical fluid extraction of lycopene, providing a basis for optimizing the extraction of this compound.

Table 1: Effect of SFE Parameters on Total Lycopene Yield

| Source Material | Pressure (MPa) | Temperature (°C) | Co-solvent | Total Lycopene Yield (%) | Reference |

| Tomato Powder | 30 | 80 | Ethanol | 4.6 | [6] |

| Tomato Powder | 30 | 100 | Ethanol | 28.5 | [6] |

| Tomato Powder | 30 | 120 | Ethanol | 79.9 | [6] |

| Tomato Powder | 30 | 140 | Ethanol | 84.8 | [6] |

| Tomato Byproducts | 34.47 | 86 | None | 61.0 | [8][13] |

| Tomato Paste Waste | 30 | 55 | 5% Ethanol | 53.93 | [9] |

| Tomato Skins & Seeds | 30 | 60 | None | 80 | [14] |

Table 2: Influence of Temperature on Lycopene Isomerization during SFE

| Temperature (°C) | Pressure (MPa) | Co-solvent | Total Z-isomer (cis) Ratio (%) | Reference |

| 80 | 30 | Ethanol | 25.0 | [6] |

| 100 | 30 | Ethanol | 57.2 | [6] |

| 120 | 30 | Ethanol | 67.2 | [6] |

| 140 | 30 | Ethanol | 67.0 | [6] |

| 52 | 55 | Not Specified | ~62 | [7] |

Visualization of Workflows and Pathways

Caption: Experimental workflow for the supercritical fluid extraction of this compound.

Caption: Simplified diagram of lycopene's inhibitory effects on key signaling pathways.

Discussion

The presented protocol for supercritical fluid extraction is tailored to maximize the yield of cis-isomers of lycopene, including the therapeutically relevant this compound. The key to enhancing the cis-isomer content lies in the careful control of extraction temperature. As indicated in Table 2, increasing the temperature from 80°C to 120°C significantly boosts the percentage of Z-isomers (cis-isomers) in the extract.[6] This is attributed to the thermal energy promoting the isomerization from the more stable all-trans form to various cis configurations.

While higher temperatures favor isomerization, they can also lead to degradation of lycopene.[4] Therefore, a balance must be struck between promoting isomerization and preventing degradation. The optimal temperature will likely be in the range of 100-120°C for a given extraction time and pressure. The use of a co-solvent like ethanol can enhance the solubility of lycopene in supercritical CO2, thereby improving the overall extraction efficiency.[5][9]

The biological activity of lycopene is attributed to its ability to modulate various signaling pathways. As depicted in the signaling pathway diagram, lycopene has been shown to inhibit the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation and survival.[15][16][17][18] Furthermore, lycopene can suppress the NF-κB signaling pathway, a key regulator of inflammation.[19] The enhanced bioavailability of this compound suggests that it may exert these effects more potently than the all-trans isomer.

Conclusion